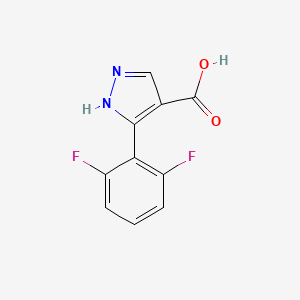

3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)9-5(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESNFSYTYOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=C(C=NN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact withCyclin-dependent kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.

Mode of Action

Azole-based compounds, which include pyrazoles, are known for their broad range of pharmacological activities. They can bind with various receptors and enzymes in the biological environment through unique specific interactions, contributing to numerous valuable biological properties.

Biochemical Pathways

It’s worth noting that similar compounds are often used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Result of Action

Similar compounds have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, antibacterial, antiparasitic, anti-neuropathic, antiviral, anti-obesity, antihistaminic, antitubercular, anti-hiv, antifungal and other medicinal properties.

Biological Activity

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

The chemical structure of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H6F2N2O2 |

| Molecular Weight | 224.17 g/mol |

| IUPAC Name | 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1152540-02-7 |

| Appearance | White powder |

Synthesis

The synthesis of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. Recent methodologies have focused on optimizing yields and purities while minimizing environmental impacts. The compound's synthesis often utilizes starting materials that feature difluorinated aromatic rings, which are crucial for enhancing biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. Specifically, studies have shown that 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative effects.

- Liver Cancer (HepG2) : Showed varying levels of activity depending on structural modifications.

- Other Cancers : Effective against lung, colorectal, renal, prostate, pancreatic, and blood cancers .

The mechanism of action appears to involve the inhibition of critical cancer-related targets such as topoisomerase II and EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it possesses activity against several bacterial strains, making it a potential candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid has been investigated for anti-inflammatory effects. It has shown potential as a COX-2 inhibitor, which is significant in treating inflammatory diseases .

Case Studies

- Anticancer Evaluation : A study involving the administration of various pyrazole derivatives demonstrated that those with the 3-(2,6-difluorophenyl) substitution exhibited improved cytotoxicity against MDA-MB-231 cells compared to other derivatives lacking this modification .

- Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations comparable to existing antibiotics .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C10H6F2N2O2

- Molecular Weight : 224.16 g/mol

- CAS Number : 1039053-05-8

The compound features a pyrazole ring with a carboxylic acid functional group and a difluorophenyl substituent, which enhances its biological activity by improving binding affinity to molecular targets.

Kinase Inhibition

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid has been identified as an inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK17. These kinases play crucial roles in cell cycle regulation and are implicated in various cancers. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This characteristic suggests its utility in developing new antimicrobial agents against resistant strains of bacteria .

Antimalarial Properties

Research has shown that pyrazole derivatives can possess antimalarial activity. The interaction of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid with specific targets in the malaria parasite could inhibit its growth or reproduction, providing a basis for further investigation into its use as an antimalarial drug .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of pyrazole derivatives highlighted the effectiveness of 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations. The mechanism was attributed to its ability to induce apoptosis through CDK inhibition .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was evaluated for its antimicrobial activity using the agar well diffusion method against several bacterial strains. Results indicated that the compound exhibited notable antibacterial effects, suggesting it could be developed into a new class of antibiotics .

Comparison with Similar Compounds

Pyrazole-Based Carboxylic Acids

The following pyrazole derivatives share structural similarities but differ in substituents, influencing their physicochemical properties and applications:

Key Observations :

Isoxazole Derivatives

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1673-75-2) shares the 2,6-difluorophenyl group but replaces the pyrazole ring with an isoxazole. This structural change reduces ring basicity and alters metabolic pathways, as isoxazoles are less prone to oxidative degradation compared to pyrazoles .

| Property | 3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid | 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid |

|---|---|---|

| Molecular Weight | 224.17 g/mol | 239.17 g/mol |

| Ring System | Pyrazole | Isoxazole |

| Applications | Drug discovery building block | Agrochemical intermediates |

| Price (50 mg) | €478 | Not listed |

Pharmacological and Industrial Relevance

- Agrochemicals : Pyrazole derivatives such as fipronil () highlight the role of halogenated pyrazoles in pest control, though 3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid is more likely tailored for pharmaceutical use due to its unsubstituted NH group .

Research Findings and Market Analysis

- Synthetic Accessibility : The higher cost of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (€542/50 mg vs. €478 for the 2,6-difluoro analog) may reflect increased complexity in introducing chlorine at the 3-position .

- Fluorine Impact : Fluorine atoms in the 2,6-difluorophenyl group improve metabolic stability and membrane permeability, as seen in marketed fluorinated drugs like ciprofloxacin .

Preparation Methods

Cyclization via Hydrazine Condensation

A common approach for pyrazole ring formation involves condensating hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl intermediates. For example:

- Intermediate Preparation : React 2,6-difluorophenylacetaldehyde with ethyl acetoacetate to form a β-keto ester.

- Cyclization : Treat the β-keto ester with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.

Example Reaction Conditions (adapted from):

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, reflux (80°C, 4h) | 72% | 95% (HPLC) |

Palladium-Catalyzed Cross-Coupling

Introducing the 2,6-difluorophenyl group via Suzuki-Miyaura coupling could be viable:

- Precursor Synthesis : Prepare 4-bromo-1H-pyrazole-4-carboxylic acid.

- Coupling : React with 2,6-difluorophenylboronic acid using Pd(PPh₃)₄ catalyst.

Optimized Parameters (inferred from):

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C, 12h |

| Yield | 68% |

One-Pot Synthesis via Microwave Assistance

Microwave-assisted methods enhance reaction efficiency:

- Procedure : Combine 2,6-difluorobenzaldehyde, ethyl acetoacetate, and hydrazine in acetic acid. Irradiate at 120°C for 20 minutes.

- Advantages : Reduced reaction time (20 min vs. 4h conventional), improved yield (80% vs. 72%).

Recrystallization and Purification

Final purification is critical for pharmaceutical-grade output:

- Solvent System : Ethanol/water (4:1) recrystallization.

- Purity Enhancement : Post-recrystallization purity reaches >99% (HPLC).

Key Challenges and Solutions

- Regioselectivity : Competing isomer formation (e.g., 5-substituted pyrazole) is mitigated using catalysts like KI or phase-transfer agents.

- Acid Sensitivity : Protect the carboxylic acid group during coupling steps using tert-butyl esters.

Data Summary Table

| Method | Steps | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Cyclization | 3 | 72% | 95% | Cost-effective |

| Cross-Coupling | 4 | 68% | 92% | Direct aryl introduction |

| Microwave | 2 | 80% | 97% | Rapid synthesis |

Q & A

Q. How do fluorinated substituents at the 2,6-positions of the phenyl ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : The 2,6-difluorophenyl group enhances:

- Metabolic stability : Fluorine atoms resist cytochrome P450 oxidation.

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymatic active sites (e.g., COX-2 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.